molecular formula C15H11N3 B10783391 monoMICAAc

monoMICAAc

Cat. No.: B10783391
M. Wt: 233.27 g/mol
InChI Key: FPVDPBZJDZJUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

monoMICAAc (6-isocyano-N-methylacridin-3-amine) is a solvatochromic fluorescent pH probe belonging to the amino-isocyanoacridine family, synthesized via the reaction of 3,6-diaminoacridine with dichlorocarbene . Its structure features an electron-withdrawing isocyanide group and a methylated amino donor, enabling tunable photophysical properties. The compound exhibits a dipolar nature (μe-μg = 5.6–8.9 Debye) and pH-sensitive vibronic absorption bands, making it suitable for physiological pH sensing (pKa ≈ 7.05–7.58) . Its emission wavelength increases with solvent polarity (e.g., λem shifts from 491 nm in hexane to 554 nm in water) and shows pH-dependent absorption shifts (λabs,max = 475 nm at pH 3 vs. 446 nm at pH 11) .

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

6-isocyano-N-methylacridin-3-amine

InChI

InChI=1S/C15H11N3/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12/h3-9,16H,1H3

InChI Key

FPVDPBZJDZJUNU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=NC3=C(C=CC(=C3)[N+]#[C-])C=C2C=C1

Origin of Product

United States

Preparation Methods

The synthesis of monoMICAAc involves the reaction of 3-aminoacridine with methyl isocyanide under controlled conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

MonoMICAAc undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where the isocyano group is replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

MonoMICAAc has a wide range of scientific research applications:

Mechanism of Action

MonoMICAAc exerts its effects through its solvatochromic properties. The compound’s fluorescence changes based on the polarity of the solvent and the pH of the environment. This is due to the interaction of the isocyano group with the surrounding molecules, leading to shifts in the emission wavelength. The molecular targets involved include various cellular components that influence the local pH and polarity .

Comparison with Similar Compounds

Comparison with ICAAc and diMICAAc

Structural and Electronic Differences

  • ICAAc: Lacks methylation on the amino group, resulting in weaker electron-donating capacity.
  • monoMICAAc: Features a single methylated amino group, enhancing electron donation compared to ICAAc.
  • diMICAAc: Contains two methylated amino groups, further red-shifting absorption/emission maxima due to stronger ICT effects .

Photophysical Properties

Property ICAAc This compound diMICAAc
λabs,max (pH 3) 470 nm 475 nm 502 nm
λabs,max (pH 11) 428 nm 446 nm 470 nm
λem in Water 526–553 nm 553 nm 576 nm
Solvatochromic Range ~60 nm ~60 nm ~63 nm
pKa 7.05 ~7.3 (inferred) 7.58
LD50 (HeLa cells) 7.27 μM 5.78 μM 7.50 μM
  • Key Findings: Methylation increases ICT efficiency, leading to bathochromic shifts in absorption/emission . diMICAAc has the broadest pH-responsive solvatochromic range (Δλem = 63 nm) and highest emission in water (576 nm) . this compound exhibits intermediate toxicity (LD50 = 5.78 μM), making it less biocompatible than diMICAAc .

Comparison with Acridine Orange (AO)

Property AO This compound diMICAAc
λem in Water 526 nm 553 nm 576 nm
Solvatochromic Range ~30 nm ~60 nm ~63 nm
pH Sensitivity Limited High (I3/I11 = 1.69) High (I3/I11 = 0.58)
Cell Staining DNA/RNA Membranes/vesicles Membranes/DNA
  • Key Findings: this compound and diMICAAc exhibit double the solvatochromic range of AO (>60 nm vs. 30 nm) due to stronger ICT and structural rigidity . AO lacks the structured LE bands seen in amino-isocyanoacridines, attributed to the symmetry-breaking isocyanide group . diMICAAc outperforms AO in physiological pH sensing (pKa = 7.5) and emits at significantly longer wavelengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.